Home > Products > Screening Compounds P90301 > tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate
tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate -

tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Catalog Number: EVT-11986383
CAS Number:
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a synthetic organic compound notable for its unique structural characteristics and potential biological activities. Its molecular formula is C14_{14}H18_{18}ClN2_2O2_2, with a molecular weight of approximately 268.74 g/mol. The compound features a chloro group at the 8-position of the quinoxaline ring, which enhances its reactivity and biological activity. The tert-butyl ester group increases its lipophilicity, facilitating solubility and absorption in biological systems.

Source

This compound can be synthesized through various organic chemistry methods, and it has been studied for its pharmacological properties, particularly its interaction with cytochrome P450 enzymes involved in drug metabolism. Preliminary studies indicate that it may inhibit enzymes such as CYP1A2 and CYP2C19, which are critical for the metabolism of many pharmaceuticals .

Classification

Tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate belongs to the class of quinoxaline derivatives. These compounds are often explored for their biological activities, including antimicrobial and anticancer properties, making them of significant interest in medicinal chemistry .

Synthesis Analysis

The synthesis of tert-butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multi-step organic reactions. Key steps may include:

  1. Formation of the Quinoxaline Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Chlorination: The introduction of the chloro group at the 8-position may involve electrophilic aromatic substitution or other chlorination techniques.
  3. Esterification: The final step usually involves the reaction of a tert-butyl alcohol with the carboxylic acid derivative to form the ester.

These synthetic routes require precise control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of tert-butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate can be represented as follows:

  • Chemical Formula: C14_{14}H18_{18}ClN2_2O2_2
  • Molecular Weight: Approximately 268.74 g/mol
  • Structural Features:
    • A chloro substituent at position 8 on the quinoxaline ring.
    • A tert-butyl ester group attached to the carboxylic acid moiety.

The presence of these functional groups significantly influences the compound's reactivity and biological profile .

Chemical Reactions Analysis

Tert-butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate participates in several chemical reactions relevant to its potential applications:

  1. Cytochrome P450 Inhibition: The compound has been shown to inhibit CYP1A2 and CYP2C19 enzymes, affecting drug metabolism and leading to potential drug-drug interactions.
  2. Antimicrobial Activity: Similar compounds have exhibited antimicrobial properties; thus, this compound may also show efficacy against various pathogens.
  3. Anticancer Properties: Due to structural similarities with other known anticancer agents, further research is needed to explore its potential in cancer treatment.

These reactions underscore the compound's significance in pharmacology and medicinal chemistry .

Mechanism of Action

The mechanism of action for tert-butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate primarily revolves around its inhibition of cytochrome P450 enzymes. By binding to these enzymes, the compound alters their activity, which can lead to:

  • Increased plasma levels of co-administered drugs due to reduced metabolism.
  • Potential toxicity or altered efficacy of drugs metabolized by these pathways.

Understanding this mechanism is crucial for evaluating the safety and efficacy profiles of pharmaceuticals that may interact with this compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data indicates it has a solubility of approximately 0.304 mg/ml in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: The presence of a chloro group enhances reactivity towards nucleophiles.

Relevant Data

  • Log P (Partition Coefficient): Indicates moderate lipophilicity (Log P values around 2.09), suggesting good membrane permeability which is beneficial for biological activity .
Applications

Tert-butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate has several potential applications:

  1. Pharmaceutical Research: As an inhibitor of cytochrome P450 enzymes, it is valuable in studies exploring drug interactions and metabolic pathways.
  2. Antimicrobial Studies: Its structural features suggest potential use in developing new antimicrobial agents.
  3. Cancer Research: Given its similarity to other anticancer compounds, further exploration could reveal therapeutic uses in oncology.

Properties

Product Name

tert-Butyl 8-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

IUPAC Name

tert-butyl 8-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-10-6-4-5-9(14)11(10)16/h4-6,15H,7-8H2,1-3H3

InChI Key

OKGDKDODMYAXKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.